Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Benzyl 2-cyclopropyl-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with the molecular formula C19H26N2O2 This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions to introduce the cyclopropyl group into the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Similar structure but lacks the cyclopropyl group.
Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate: Contains additional oxo groups, leading to different chemical properties.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic core.
Uniqueness
Benzyl 2-cyclopropyl-2,8-diazaspiro[45]decane-8-carboxylate is unique due to the presence of both cyclopropyl and diazaspiro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C19H26N2O2/c22-18(23-14-16-4-2-1-3-5-16)20-11-8-19(9-12-20)10-13-21(15-19)17-6-7-17/h1-5,17H,6-15H2 |
InChI Key |
HSZCOHXKBIJIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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